molecular formula C16H10F3NO2S B2422685 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one CAS No. 338954-40-8

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one

Cat. No.: B2422685
CAS No.: 338954-40-8
M. Wt: 337.32
InChI Key: ADSRBPPRTXNWOL-ZROIWOOFSA-N
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Description

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one is a synthetic organic compound with the molecular formula C16H10F3NO2S This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a benzothiophene core

Preparation Methods

The synthesis of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one typically involves the condensation of 4-(trifluoromethoxy)aniline with a suitable benzothiophene derivative. The reaction conditions often include the use of molecular sieves to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethoxy group and aniline moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can be compared with other compounds containing trifluoromethoxy groups or benzothiophene cores. Similar compounds include:

    4-(trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)23-14/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQHCKNFXRSBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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